molecular formula C7H15NO B2737018 2-Cyclobutyl-2-methoxyethan-1-amine CAS No. 1521248-16-7

2-Cyclobutyl-2-methoxyethan-1-amine

Cat. No.: B2737018
CAS No.: 1521248-16-7
M. Wt: 129.203
InChI Key: NEPDCNILKHFKFQ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-methoxyethan-1-amine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by a cyclobutyl group attached to a methoxyethanamine structure. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine typically involves the reaction of cyclobutyl ketone with methoxyethylamine under reductive amination conditions. A common method employs a ruthenium-catalyzed direct asymmetric reductive amination of an α-alkoxy ketone . The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products Formed

    Oxidation: Cyclobutyl ketone or cyclobutyl carboxylic acid.

    Reduction: Cyclobutylmethanol or cyclobutylamine.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

2-Cyclobutyl-2-methoxyethan-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethylamine: Similar in structure but lacks the cyclobutyl group.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the methoxyethanamine structure.

Uniqueness

2-Cyclobutyl-2-methoxyethan-1-amine is unique due to the presence of both the cyclobutyl and methoxyethanamine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

2-cyclobutyl-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPDCNILKHFKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521248-16-7
Record name 2-cyclobutyl-2-methoxyethan-1-amine
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